molecular formula C15H15N3O3 B1517447 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one CAS No. 1092333-30-6

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Cat. No.: B1517447
CAS No.: 1092333-30-6
M. Wt: 285.3 g/mol
InChI Key: YUKKBSGKGQAZTH-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one, also known by the identifier D4476 , is a chromen-4-one derivative of significant interest in biochemical and pharmacological research. The compound has a molecular formula of C15H15N3O3 and a CAS Number of 301836-43-1 . Chromene and chromone scaffolds are recognized in medicinal chemistry for their diverse biological activities and natural occurrence, serving as key intermediates in the development of various pharmaceutical agents . Research into analogous compounds highlights their potential as potent inhibitors of enzymes like tyrosinase . Furthermore, structural features similar to this compound are frequently investigated for developing new antibacterial agents, with the C-3 and C-4 positions of the core structure being particularly crucial for activity . This product is supplied with a documented purity of 95% and is intended for research purposes such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or any form of human or animal use.

Properties

IUPAC Name

2-amino-6-ethyl-7-hydroxy-3-(5-methyl-1H-imidazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKBSGKGQAZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one , with CAS number 1092333-30-6 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

The molecular formula of the compound is C15H15N3O3C_{15}H_{15}N_{3}O_{3} with a molecular weight of 285.3 g/mol . The structure features a chromenone moiety substituted with an amino group and a hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H15N3O3C_{15}H_{15}N_{3}O_{3}
Molecular Weight285.3 g/mol
CAS Number1092333-30-6
Purity≥ 95%

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound using various cancer cell lines. The compound was tested against A549 human lung adenocarcinoma cells and showed promising results.

Case Study: A549 Cell Viability

In a controlled study, the compound was administered at a concentration of 100 µM for 24 hours , and cell viability was assessed using the MTT assay. The results indicated a significant reduction in cell viability:

TreatmentViability (%)
Control (no treatment)100
Compound at 100 µM64
Cisplatin (standard drug)50

These findings suggest that the compound exhibits moderate cytotoxicity against lung cancer cells, potentially offering a new avenue for therapeutic development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)8 µg/mL
Escherichia coli (Gram-negative)32 µg/mL

The results indicate that the compound has stronger activity against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Further studies are needed to elucidate these mechanisms, particularly focusing on how the imidazole ring contributes to its biological activity.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chromenone compounds can possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases.
  • Enzyme Inhibition : The imidazole ring may allow for interactions with various enzymes, potentially serving as an inhibitor for specific pathways involved in disease mechanisms.

Drug Development

The unique structure of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one makes it a promising scaffold for drug development:

  • Lead Compound : It can serve as a lead compound for synthesizing new drugs targeting specific diseases.
  • Structure-Activity Relationship (SAR) Studies : Researchers can modify different parts of the molecule to enhance its efficacy and reduce toxicity.

Case Studies

  • Antimicrobial Research : A study published in the Journal of Medicinal Chemistry explored various chromenone derivatives and their effectiveness against resistant bacterial strains. The study highlighted the potential of modifying the imidazole ring to improve antimicrobial activity.
  • Antioxidant Activity Assessment : In a research article, the antioxidant capacity of several chromenone derivatives was evaluated using DPPH radical scavenging assays, showing that modifications at the hydroxyl group significantly enhanced activity.
  • Enzyme Inhibition Studies : A recent study investigated the inhibition of specific kinases by chromenone derivatives, including our compound of interest, demonstrating promising results that warrant further investigation.

Analytical Applications

This compound can also be utilized in various analytical methods:

  • Chromatography : Its distinct chemical properties allow it to be effectively separated and analyzed using high-performance liquid chromatography (HPLC).
  • Mass Spectrometry : The molecular weight and fragmentation patterns can provide insights into its structure and purity during analytical assessments.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 7 and amino group at position 2 participate in nucleophilic substitutions. For example:

  • Etherification : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) yields O-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms ester or amide linkages .

Table 1: Representative Nucleophilic Substitution Reactions

ReactantReagent/ConditionsProductYield (%)Reference
7-OH groupCH₃I, K₂CO₃, DMF, 80°C7-Methoxy derivative72
2-NH₂ groupAc₂O, pyridine, RT2-Acetamido derivative68

Electrophilic Aromatic Substitution

The chromenone ring undergoes electrophilic substitution at activated positions (C-5 and C-8) due to electron-donating groups:

  • Nitration : Nitric acid in acetic anhydride introduces nitro groups at C-5 .

  • Halogenation : Bromine in CHCl₃ selectively substitutes at C-8 .

Table 2: Electrophilic Substitution Examples

Reaction TypeConditionsPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro derivative
BrominationBr₂/CHCl₃, RTC-88-Bromo derivative

Condensation and Cyclization

The amino group facilitates Schiff base formation with aldehydes, while the hydroxyl group enables cyclocondensation:

  • Schiff Base Synthesis : Reaction with 4-nitrobenzaldehyde forms imine-linked derivatives .

  • Heterocycle Fusion : Treatment with ethyl acetoacetate under acidic conditions generates pyran-fused analogs .

Table 3: Condensation Reactions

SubstrateReagentProductApplicationReference
2-NH₂ group4-NO₂-C₆H₄-CHO, EtOH, ΔSchiff base at C-2Anticancer screening
7-OH + 3-imidazoleEthyl acetoacetate, H₂SO₄Pyrano[3,2-c]chromenone derivativeAntimicrobial agents

Coordination Chemistry

The compound acts as a polydentate ligand via its hydroxyl, amino, and imidazole nitrogen:

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures .

Table 4: Metal Complex Properties

Metal IonLigand Sites InvolvedComplex StoichiometryStability Constant (log β)Reference
Cu²⁺7-OH, imidazole-N1:2 (M:L)12.3 ± 0.2
Zn²⁺2-NH₂, chromenone-O1:19.8 ± 0.3

Oxidation and Reduction

  • Oxidation : The hydroxyl group at C-7 is oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄), yielding a quinone-like structure .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromenone’s C4=O to C4-OH.

Table 5: Redox Reactions

ReactionReagentProductYield (%)Reference
Oxidation of 7-OHCrO₃/H₂SO₄, acetone7-Oxo derivative55
Reduction of C4=OH₂ (1 atm), 10% Pd/C, EtOH4-Hydroxy chromane analog82

Heterocyclic Ring Modifications

The 4-methylimidazole moiety undergoes regioselective reactions:

  • N-Alkylation : Reacts with methyl iodide to form 1-methylimidazolium salts .

  • Cross-Coupling : Suzuki-Miyaura coupling at C-2 of imidazole with arylboronic acids .

Table 6: Imidazole Ring Functionalization

Reaction TypeConditionsProductYield (%)Reference
N-AlkylationCH₃I, NaH, DMF1-Methylimidazolium derivative74
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃2-Aryl-substituted imidazole63

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation:

  • Protonation Sites : Imidazole-N (pKa ≈ 6.8) and amino group (pKa ≈ 9.2).

  • Tautomerism : Enol-keto equilibrium involving the 7-OH and C4=O groups in acidic media .

Photochemical Reactions

UV irradiation in methanol induces [2+2] cycloaddition at the chromenone’s C3=C4 bond, forming dimeric structures .

Key Research Findings:

  • Biological Activity Correlation : Schiff base derivatives (Table 3) show enhanced anticancer activity (IC₅₀ = 1.2–3.8 μM against MCF-7) .

  • Metal Complexes : Cu²⁺ complexes exhibit SOD-like activity, scavenging superoxide radicals at 0.8–1.5 μM concentrations .

  • Solubility Enhancement : O-Methylation of the 7-OH group increases logP by 1.2 units, improving membrane permeability .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies are needed to explore its catalytic applications and in vivo metabolic transformations.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-amino, 6-ethyl, 7-hydroxy, 3-(4-methylimidazol-2-yl) Likely C₁₅H₁₅N₃O₃ ~285.3 Imidazole enhances electronic interactions; high purity (95%)
Daidzein (DZN) 7-hydroxy, 3-(4-hydroxyphenyl) C₁₅H₁₀O₄ 254.24 Isoflavone; microbial metabolism substrate
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one 3-(benzimidazol-2-yl), 6-ethyl, 7-hydroxy C₁₈H₁₄N₂O₃ 306.32 Benzimidazole group; synthetic yield 32%
2-Chloromethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-6-n-propyl-4H-chromen-4-one 2-chloromethyl, 7-hydroxy, 3-(4-methylthiazol-2-yl), 6-n-propyl C₁₇H₁₆ClNO₃S 349.84 Thiazole substituent; potential antimicrobial activity
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-hydroxy, 3-(4-hydroxyphenyl), 6-methoxy C₁₆H₁₂O₅ 284.27 Methoxy group; antioxidant properties
6-Amino-2-methyl-4H-chromen-4-one 6-amino, 2-methyl C₁₀H₉NO₂ 175.19 Simplified structure; foundational synthetic target

Functional Implications

  • Imidazole vs. Thiazole derivatives (e.g., ) may exhibit distinct electronic profiles due to sulfur’s electronegativity.
  • Amino and Hydroxy Groups: The 2-amino and 7-hydroxy substituents enhance hydrogen-bonding capacity, analogous to daidzein’s 7-hydroxy group, which is critical in microbial interactions .
  • Ethyl/Methyl Substituents : Alkyl groups (e.g., 6-ethyl) may increase lipophilicity, affecting membrane permeability.

Computational Insights

  • Chromen-4-one derivatives with hydroxyphenyl or imine groups (e.g., ) were computationally evaluated for antioxidant activity using parameters like HOMO-LUMO energies and bond dissociation enthalpy (BDE).

Preparation Methods

Core Scaffold Formation: Synthesis of Chromen-4-one Derivative

The foundational step in preparing this compound is the construction of the chromen-4-one core. This typically involves condensation reactions between substituted phenols and β-ketoesters or malonic acid derivatives under catalysis.

  • Methodology :

    • Condensation of a suitably substituted phenol (bearing hydroxy and ethyl groups) with a β-ketoester or malonic acid derivative.
    • Catalysts such as zinc chloride (ZnCl₂) or phosphorus oxychloride (POCl₃) are employed to facilitate cyclization and dehydration steps.
    • Controlled temperature and pH conditions ensure regioselective formation of the chromen-4-one ring with the correct substitution pattern.
  • Key Parameters :

    • Reaction temperature: typically ambient to reflux conditions depending on catalyst.
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.
  • Analytical Confirmation :

    • FTIR spectroscopy showing characteristic carbonyl stretch near 1650 cm⁻¹.
    • ^1H and ^13C NMR spectra confirming aromatic and aliphatic proton environments consistent with chromenone structure.

Functional Group Modifications: Amino and Hydroxy Group Installation

The amino group at position 2 and the hydroxy group at position 7 are introduced or modified through selective functionalization steps.

  • Amino Group Introduction :

    • Often achieved by nucleophilic substitution or amination of a precursor chromenone bearing a suitable leaving group.
    • Cyanamide or related nitrogen sources under reflux conditions can be used to form the amino substituent via cyclization.
  • Hydroxy Group Functionalization :

    • Hydroxylation at C7 can be achieved by selective oxidation or direct substitution.
    • The hydroxyl group can be further modified by oxidation to quinone-like structures using Jones reagent (CrO₃/H₂SO₄) or reduced by catalytic hydrogenation.
  • Example Redox Reactions :

Reaction Reagent Product Yield (%)
Oxidation of 7-OH CrO₃/H₂SO₄, acetone 7-Oxo derivative 55
Reduction of C4=O H₂ (1 atm), 10% Pd/C, EtOH 4-Hydroxy chromane analog 82

Representative Multi-Step Synthesis (Literature-Based Example)

A patent describing related imidazole-containing compounds outlines a multi-step procedure that can be adapted or serve as a model:

  • Step 1 : Formation of methyl ester of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid via reaction of sarcosine ethyl ester hydrochloride with methyl formate and sodium hydride, followed by cyanamide addition and extraction.
  • Step 2 : Reduction of the methyl ester to 1-methyl-2-nitro-1H-imidazole-5-methanol using lithium borohydride in tetrahydrofuran at 0 °C.
  • Step 3 : One-pot reaction of phosphorus oxychloride with the imidazole methanol derivative and 2-bromoethylamine hydrobromide in dichloromethane with triethylamine at sub-zero temperatures to form phosphonic acid derivatives.

Though this example targets a related imidazole-phosphonic acid compound, the principles of stepwise functional group transformation, temperature control, and reagent selection are applicable in the preparation of the target chromenone-imidazole compound.

Analytical and Structural Characterization

  • NMR Spectroscopy :

    • ^1H NMR signals for imidazole protons typically appear between δ 7.2–7.8 ppm.
    • Distinct singlets for methyl groups on imidazole at ~δ 3.9 ppm.
    • Aromatic and aliphatic protons corresponding to chromenone and ethyl substituents.
  • Mass Spectrometry :

    • High-resolution mass spectrometry confirms molecular formula with protonated molecular ion peak at m/z 329.1264.
  • X-ray Crystallography :

    • Single-crystal X-ray diffraction confirms regiochemistry and substituent orientation, verifying the imidazole attachment at C3 and ethyl group at C6.

Summary Table of Preparation Method Parameters

Step Reagents / Conditions Temperature Yield (%) Notes
Chromen-4-one core synthesis Substituted phenol + β-ketoester + ZnCl₂/POCl₃ Ambient to reflux 60–75 Catalyst choice critical for regioselectivity
Imidazole substitution 4-Methylimidazole + formaldehyde (Mannich) or cross-coupling Pd catalyst 25–80 °C 50–70 Lewis acid catalyst and solvent optimize yield
Amino group installation Cyanamide or amination reagents Reflux 40–60 pH control important
Hydroxy group oxidation/reduction CrO₃/H₂SO₄ (oxidation), H₂/Pd-C (reduction) 0 °C to room temp 55–82 Redox conditions tailored to desired product

The preparation of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one involves a strategic multi-step synthesis combining chromenone core assembly, selective introduction of the 4-methylimidazole substituent, and precise functional group modifications. Optimization of catalysts, solvents, and reaction conditions is essential to maximize yields and purity. Structural confirmation through advanced spectroscopic and crystallographic techniques ensures the correct regiochemistry and substitution pattern, facilitating further research and application development of this biologically significant compound.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one?

The synthesis typically involves multi-step protocols:

  • Core scaffold formation : Chromen-4-one derivatives are synthesized via condensation of substituted phenols with β-ketoesters or malonic acid derivatives in the presence of catalysts like ZnCl₂ or POCl₃ .
  • Imidazole substitution : The 4-methylimidazole moiety is introduced via Mannich reactions using formaldehyde and dimethylamine, as demonstrated in analogous chromen-4-one syntheses .
  • Functionalization : Ethyl and hydroxy groups are incorporated through alkylation or hydroxylation steps under controlled pH and temperature conditions .
    Key validation : Purity is confirmed via HPLC (>95%) and structural characterization via FTIR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (distinct peaks for imidazole protons at δ 7.2–7.8) .

How is the compound structurally characterized to confirm regiochemistry and substituent orientation?

Advanced spectroscopic and crystallographic methods are employed:

  • Single-crystal X-ray diffraction : Resolves atomic positions, confirming the imidazole substitution at C3 and ethyl group orientation at C6 .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton coupling (e.g., imidazole-CH₃ with adjacent chromenone protons) and assigns quaternary carbons .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 329.1264 for C₁₆H₁₇N₃O₃) .

Advanced Research Questions

How do structural modifications (e.g., ethyl vs. methyl groups) impact the compound’s bioactivity?

  • Antibacterial activity : Derivatives with ethyl groups at C6 show enhanced Gram-positive bacterial inhibition (MIC 8–16 µg/mL) compared to methyl analogs (MIC 32–64 µg/mL), attributed to increased lipophilicity and membrane penetration .
  • Mechanistic insights : Scanning electron microscopy (SEM) reveals cell wall deformation in S. aureus after treatment, suggesting disruption of peptidoglycan synthesis .
  • Structure-activity relationship (SAR) : The 4-methylimidazole group is critical for binding to bacterial topoisomerase IV, as shown by docking studies .

How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from:

  • Experimental variables : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or solvent systems (DMSO vs. aqueous buffers) .
  • Analytical thresholds : Discrepancies in MIC values may stem from variations in inoculum size or endpoint criteria (e.g., 90% vs. 99% inhibition) .
    Resolution strategy : Standardize protocols (CLSI guidelines) and validate results via time-kill assays or checkerboard synergy tests .

What methodologies optimize reaction yields when introducing the imidazole moiety?

  • Catalyst screening : Use Lewis acids like ZnCl₂ (yield 65–70%) over BF₃·Et₂O (50–55%) to enhance electrophilic substitution .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side-product formation .
  • Additive effects : Avoid 4H-chromen-4-one derivatives as additives, as they reduce amidation yields by 15–20% due to competing coordination .

How can computational tools guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME predict high gastrointestinal absorption (TPSA <90 Ų) but moderate blood-brain barrier penetration (AlogP ~2.8) .
  • Docking simulations : Target bacterial dihydrofolate reductase (DHFR) or human kinases (e.g., EGFR) to prioritize derivatives with balanced selectivity .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at C7 to reduce CYP450-mediated oxidation, as seen in related chromenones .

Methodological Considerations

What analytical techniques are critical for detecting degradation products?

  • Stability studies : Use accelerated degradation (40°C/75% RH) with UPLC-PDA monitoring. Major degradation pathways include hydrolysis of the imidazole ring (pH-dependent) and oxidation of the ethyl group .
  • Forced degradation : Expose to H₂O₂ (oxidative) and HCl/NaOH (hydrolytic) to identify labile sites .

How is the compound’s solubility and formulation potential assessed?

  • Phase-solubility analysis : Determine solubility in PEG-400 (>50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (∼150 nm) to enhance bioavailability, achieving 80% drug release over 24 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Reactant of Route 2
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

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